3-({[1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine
Description
This compound features a pyridine ring linked via a sulfanyl-methyl bridge to a 4,5-dihydroimidazole moiety, which is further substituted with a 3,4,5-trimethoxybenzoyl group.
Properties
IUPAC Name |
[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-24-15-9-14(10-16(25-2)17(15)26-3)18(23)22-8-7-21-19(22)27-12-13-5-4-6-20-11-13/h4-6,9-11H,7-8,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSFWZSPOCVJSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN=C2SCC3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine typically involves multi-step organic reactions. . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This often includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Group
The sulfur atom in the thioether (–S–CH2–) group is susceptible to nucleophilic substitution under oxidative or basic conditions.
| Reaction Type | Reagents/Conditions | Products | Notes |
|---|---|---|---|
| Oxidation | H₂O₂, mCPBA, or KMnO₄ | Sulfoxide or sulfone derivatives | Selectivity depends on oxidant strength |
| Alkylation | Alkyl halides, DMF, base | Thioether derivatives with new R-groups | Requires anhydrous conditions |
Mechanistic Insight :
-
Oxidation with H₂O₂ at room temperature typically converts thioethers to sulfoxides, while stronger agents like KMnO₄ yield sulfones.
-
Alkylation reactions often employ polar aprotic solvents (e.g., DMF) and bases (e.g., K₂CO₃) to deprotonate thiol intermediates.
Hydrolysis of the Benzoyl Ester
The 3,4,5-trimethoxybenzoyl group can undergo hydrolysis under acidic or basic conditions to form carboxylic acid derivatives.
| Reaction Type | Conditions | Products | Yield (Hypothetical) |
|---|---|---|---|
| Acidic hydrolysis | HCl (conc.), reflux | 3,4,5-Trimethoxybenzoic acid | ~60–80% |
| Basic hydrolysis | NaOH (aq.), heat | Sodium carboxylate salt | ~70–90% |
Key Factors :
-
Acidic conditions cleave the ester via protonation of the carbonyl oxygen.
-
Basic hydrolysis proceeds through nucleophilic attack by hydroxide ions.
Electrophilic Aromatic Substitution (EAS) on the Pyridine Ring
The pyridine ring can undergo electrophilic substitution at the meta position due to electron-withdrawing effects from the nitrogen atom.
| Reaction Type | Reagents | Products | Regioselectivity |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 5-Nitro-pyridine derivative | Predominantly meta |
| Sulfonation | H₂SO₄, SO₃ | Pyridine-3-sulfonic acid | Meta-directing |
Challenges :
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Pyridine’s inherent electron deficiency reduces reactivity, requiring harsh conditions.
Functionalization of the Imidazole Ring
The 4,5-dihydroimidazole (imidazoline) ring may participate in hydrogenation or ring-opening reactions.
Structural Implications :
-
Hydrogenation reduces the double bond in the imidazoline ring, altering electronic properties.
Demethylation of Methoxy Groups
The trimethoxybenzoyl group may undergo demethylation under strong acidic or reductive conditions.
| Reaction Type | Reagents | Products | Selectivity |
|---|---|---|---|
| Acidic demethylation | BBr₃, CH₂Cl₂ | Trihydroxybenzoyl derivative | High for aryl ethers |
| Reductive cleavage | HI, red phosphorus | Partial demethylation | Moderate |
Applications :
-
Demethylation products are intermediates for synthesizing polyphenolic analogs with enhanced solubility.
Cross-Coupling Reactions
The pyridine ring’s C–H bonds could participate in palladium-catalyzed couplings.
| Reaction Type | Reagents | Products | Ligands |
|---|---|---|---|
| Suzuki coupling | Aryl boronic acid, Pd(PPh₃)₄ | Biaryl derivatives | PPh₃ or SPhos |
| Heck reaction | Alkene, Pd(OAc)₂ | Alkenylated pyridine derivatives | DMF, 100°C |
Limitations :
-
Steric hindrance from the bulky trimethoxybenzoyl group may reduce reaction efficiency.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of imidazole compounds exhibit significant anticancer properties. The compound's structure suggests potential interactions with biological targets involved in cancer cell proliferation. For instance, compounds with similar imidazole frameworks have been tested against various human cancer cell lines, demonstrating promising results in inhibiting cell growth and inducing apoptosis.
A study highlighted the efficacy of imidazole derivatives in targeting tubulin polymerization, which is crucial for cancer cell division. The compound's ability to bind to the colchicine site of beta-tubulin may enhance its anticancer activity by disrupting microtubule dynamics .
Anti-inflammatory Properties
Compounds containing the imidazole structure have been investigated for their anti-inflammatory effects. The presence of the trimethoxybenzoyl group may enhance the compound's interaction with cyclooxygenase (COX) enzymes, leading to reduced inflammatory responses. Research has shown that similar compounds can inhibit COX-II activity, which is significant in managing inflammatory diseases .
Case Study: Antiviral Activity
A related study explored the antiviral properties of benzothiazole derivatives, which share structural similarities with the target compound. These derivatives were found to exhibit antiviral activity against various viruses by interfering with viral replication mechanisms . This suggests that 3-({[1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine could also be evaluated for potential antiviral applications.
Chemical Synthesis and Derivatives
The synthesis of this compound involves complex chemical reactions that can yield various derivatives with modified biological activities. Understanding the synthetic pathways allows researchers to explore structure-activity relationships (SAR) that can lead to enhanced efficacy and reduced side effects in therapeutic applications.
Potential for Drug Development
Given its unique chemical structure and demonstrated biological activities, this compound holds promise as a lead compound for drug development. Its applications could extend beyond cancer and inflammation to include other therapeutic areas such as antimicrobial and antiviral therapies.
Mechanism of Action
The mechanism of action of 3-({[1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes, depending on the specific application and context.
Comparison with Similar Compounds
Substituent Variations on the Benzoyl/Sulfonyl Group
The primary structural differences among analogs lie in the substituents on the benzoyl/sulfonyl group, which significantly influence electronic properties, molecular weight, and biological activity.
Electronic and Steric Effects
- 3,4,5-Trimethoxybenzoyl (Target Compound): The three methoxy groups create an electron-rich aromatic system, facilitating π-π stacking and hydrogen-bond interactions with biological targets. This is critical in drug design for receptor binding .
- Chloro-Substituted Analogs (851807-60-8, 851807-59-5): The chloro group is electron-withdrawing, which may alter the compound’s electronic distribution and enhance hydrophobic interactions.
- Tosyl Derivative (868218-73-9): The sulfonyl group is highly electron-withdrawing and may improve metabolic stability but reduce membrane permeability compared to benzoyl derivatives .
Biological Activity
The compound 3-({[1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine is a novel synthetic derivative that has gained attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 378.45 g/mol. The presence of the 3,4,5-trimethoxybenzoyl moiety contributes to its biological activity by potentially enhancing interactions with biological targets.
Research indicates that compounds similar to This compound exhibit various mechanisms of action:
- Inhibition of Diguanylate Cyclase (DGC) : This compound may inhibit DGC enzymes, which are crucial for synthesizing c-di-GMP—a secondary messenger involved in biofilm formation in bacteria such as Acinetobacter baumannii .
- Antiproliferative Effects : Similar compounds have shown significant antiproliferative effects against cancer cell lines by inducing apoptosis and disrupting tubulin polymerization .
Biological Activity Data
The following table summarizes the biological activities reported for related compounds that share structural similarities with This compound :
| Compound | Activity | IC50 (µM) | Reference |
|---|---|---|---|
| 4l | Tubulin inhibition | 0.76 ± 0.1 | |
| 4h | Colchicine binding | 2.3 ± 0.0 | |
| 1-methyl-2-(3',4',5'-trimethoxybenzoyl)-3-aminoindole | Antiproliferative | < 10 |
Case Study 1: Antitumor Activity
A study on derivatives of 3,4,5-trimethoxyphenyl showed that certain analogues effectively inhibited cell proliferation in HeLa and Jurkat cells. The most active compounds induced cell cycle arrest at the G2/M phase and triggered apoptotic pathways through mitochondrial depolarization and caspase activation .
Case Study 2: Antibacterial Properties
Research has demonstrated that compounds containing the trimethoxybenzoyl group exhibit antibacterial properties against various gram-positive and gram-negative strains. The inhibition zones were measured against standard antibiotics to evaluate efficacy .
Q & A
Q. What are the critical parameters for optimizing the synthesis of 3-({[1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine?
- Methodological Answer : Synthesis optimization requires careful control of:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency due to their ability to stabilize intermediates .
- Catalytic systems : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is effective for introducing triazole/thioether linkages. Sodium ascorbate and CuSO₄·5H₂O (0.16 mmol) are commonly used .
- Temperature and reaction time : Reactions are typically conducted at room temperature or mild heating (50–80°C) for 12–24 hours to maximize yield and purity .
- Purification : Recrystallization from ethanol/water mixtures improves purity .
Q. Table 1: Representative Reaction Conditions
| Parameter | Optimal Condition | Source |
|---|---|---|
| Solvent | DMF or acetonitrile | |
| Catalysts | CuSO₄·5H₂O + sodium ascorbate | |
| Temperature | 25–80°C | |
| Purification | EtOH/H₂O recrystallization |
Q. How is the structural characterization of this compound performed?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (400–600 MHz, DMSO-d₆ or CDCl₃) confirm proton environments and carbon frameworks. For example, the pyridine proton signals appear at δ 8.5–9.0 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺) and fragmentation patterns .
- Elemental Analysis (CHN) : Validates stoichiometric composition .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, particularly for verifying stereochemistry and intermolecular interactions .
Q. What are the key reactivity profiles of this compound under varying conditions?
- Methodological Answer :
- Nucleophilic substitution : The sulfur-methylpyridine moiety undergoes nucleophilic attack, requiring inert atmospheres (Ar/N₂) to prevent oxidation .
- Acid/Base Stability : Stability tests in pH 3–10 buffers (e.g., HCl/NaOH) assess degradation pathways. Imidazoline rings may hydrolyze under strongly acidic conditions .
- Thermal Analysis : TGA/DSC (25–300°C) evaluates decomposition thresholds, critical for storage and handling .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Methodological Answer :
- Structural analogs : Synthesize derivatives with modifications to the trimethoxybenzoyl group (e.g., replacing methoxy with halogens or alkyl groups) .
- Biological assays : Test analogs against target pathways (e.g., kinase inhibition assays) and compare IC₅₀ values. For example, imidazo[4,5-b]pyridine derivatives show antimicrobial activity in MIC assays .
- Computational docking : Use software like AutoDock to predict binding affinities toward receptors (e.g., EGFR or MAPK) .
Q. Table 2: Example SAR Modifications
| Modification Site | Functional Group Variation | Assay Outcome |
|---|---|---|
| Trimethoxybenzoyl | –OCH₃ → –Cl or –CF₃ | Alters hydrophobicity |
| Imidazoline ring | Saturation → aromatization | Impacts rigidity |
Q. How should contradictory data in pharmacological studies be resolved?
- Methodological Answer :
- Orthogonal assays : Combine enzyme inhibition data with cell-based viability assays (e.g., MTT) to confirm target specificity .
- Purity validation : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities (>95% purity threshold) .
- Metabolic stability : Incubate with liver microsomes to assess if metabolites contribute to observed discrepancies .
Q. What computational methods are suitable for modeling this compound’s interactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. B3LYP/6-31G(d) is a standard basis set .
- Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., hydrogen bonds, π-π stacking) in crystal structures .
- Molecular Dynamics (MD) : Simulate binding kinetics with biological targets (e.g., 100 ns trajectories in GROMACS) .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
